molecular formula C17H12N4O B10895186 (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B10895186
M. Wt: 288.30 g/mol
InChI Key: UXRKLCPBDRFSSR-UHFFFAOYSA-N
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Description

The compound “(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one” is a hydrazinylidene-substituted oxindole derivative. Its core structure consists of a 1,3-dihydro-2H-indol-2-one (oxindole) scaffold, where the 3-position is modified with a hydrazinylidene group bearing a quinolin-2-yl substituent. The (3Z) designation specifies the stereochemistry of the double bond between the oxindole and hydrazinylidene moieties, critical for its spatial and electronic properties.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3-(quinolin-2-yldiazenyl)-1H-indol-2-ol

InChI

InChI=1S/C17H12N4O/c22-17-16(12-6-2-4-8-14(12)19-17)21-20-15-10-9-11-5-1-3-7-13(11)18-15/h1-10,19,22H

InChI Key

UXRKLCPBDRFSSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(2-QUINOLYL)HYDRAZONO]-1H-INDOL-2-ONE typically involves the reaction of isatin (1H-indole-2,3-dione) with quinoline hydrazones. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) salts. The reaction can be carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

3-[2-(2-QUINOLYL)HYDRAZONO]-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(2-QUINOLYL)HYDRAZONO]-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their structural and catalytic properties.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antiviral properties.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-QUINOLYL)HYDRAZONO]-1H-INDOL-2-ONE involves its ability to form metal chelates. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These metal complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include DNA, enzymes, and cellular receptors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Oxindole Derivatives

Compound Name Substituent at 3-Position Core Structure Stereochemistry Key Functional Groups Reference
(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one Quinolin-2-yl hydrazinylidene Oxindole Z Hydrazone, quinoline N/A (Target)
(3Z)-3-[(4-methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37) 4-Methoxyanilino methylidene Oxindole Z Imine, methoxyaryl
(3Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one Ferrocenyl methylidene Oxindole Z/E mixture Organometallic (ferrocene)
(3Z)-3-(4-piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one 4-Piperazinylbenzylidene Oxindole Z Benzylidene, piperazine
(3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one Phenylhydrazinylidene (chlorinated) Oxindole (chlorinated) E Hydrazone, chloro substituent

Key Observations :

  • Substituent Diversity: The target compound’s quinolin-2-yl hydrazinylidene group distinguishes it from simpler aryl (e.g., JK3-37) or organometallic (e.g., ferrocene) derivatives. The quinoline moiety may confer enhanced lipophilicity and target specificity compared to smaller substituents like methoxyaryl groups .
  • Stereochemistry : The Z-configuration is conserved in hydrazinylidene oxindoles like JK3-37 and ferrocene derivatives, which influences molecular planarity and binding interactions .
  • Functional Groups : Hydrazone linkages are common across these compounds, but ancillary groups (e.g., ferrocene’s redox activity, piperazine’s basicity) modulate physicochemical and biological properties .

Key Observations :

  • Common Strategies : Condensation reactions dominate, often using acid catalysts (e.g., p-toluenesulfonic acid) or thermal activation to form hydrazinylidene or methylidene linkages .
  • Yield Variability : Yields range from 42% to 67%, influenced by substituent steric bulk and reaction conditions. Ferrocene derivatives require chromatographic separation of Z/E isomers .

Key Observations :

  • Antiviral vs. Anticancer Profiles : JK3-37 targets viral ion channels , whereas ferrocene derivatives inhibit kinases like VEGFR-2, suggesting divergent therapeutic applications .
  • Cytotoxicity Modulation : Substituents like methylol groups () or ferrocene () significantly alter toxicity profiles, highlighting structure-activity relationships.
  • Quinoline Advantage: The quinolin-2-yl group in the target compound may improve DNA intercalation or enzyme binding compared to simpler aryl groups, though specific data are lacking in the evidence.

Biological Activity

The compound (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one, a hydrazone derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10N4O
  • Molecular Weight : 226.25 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of indole and quinoline exhibit significant antibacterial effects. For instance:

  • The compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • It was also effective against other Gram-positive bacteria but showed no activity against Gram-negative strains like Escherichia coli .

Antifungal Activity

The compound has shown moderate antifungal activity against Candida albicans. Specific derivatives exhibited MIC values ranging from 7.80 to 62.50 µg/mL .

Anticancer Activity

The antiproliferative effects of the compound were evaluated across various cancer cell lines:

  • In vitro studies revealed significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) with GI50 values at concentrations as low as 15 µM .
  • The compound was found to induce apoptosis in cancer cells by stabilizing heat shock proteins and inhibiting cell cycle progression .

The biological activities of this compound are attributed to:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Molecular Docking Studies : These studies suggest strong binding affinities to target proteins associated with bacterial resistance mechanisms and cancer pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated:

MicroorganismMIC (µg/mL)
MRSA0.98
S. epidermidis7.80
C. albicans7.80
E. coliInactive

Study 2: Anticancer Properties

Another study focused on the anticancer potential of the compound in various cell lines:

Cell LineConcentration (µM)% Viability
MDA-MB-2311556
MCF-71560
PC-31544

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